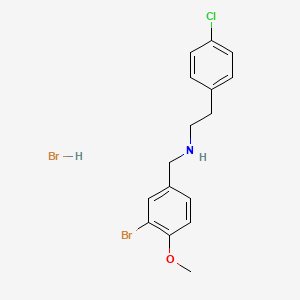

N-(3-Bromo-4-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide; 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromo-4-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide (NBMCPE hydrobromide) is a novel synthetic compound with potential applications in scientific research. This compound is a white solid, with a melting point of 240-242°C and a purity of 95%. It has been used in laboratory experiments to study the mechanism of action and biochemical and physiological effects of various compounds.

Scientific Research Applications

Regulatory Classification : The compound, along with similar synthetic phenethylamines, was classified into Schedule I of the Controlled Substances Act due to concerns about safety and potential for abuse (Federal register, 2016).

Behavioral and Pharmacological Effects : Research on rodents showed that similar compounds to N-(3-Bromo-4-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide have hallucinogenic properties and can affect locomotor activity (Gatch, Dolan, & Forster, 2017).

Toxicology and Safety Concerns : A case of fatal intoxication due to a similar designer drug, 25B-NBOMe, highlights the potential dangers associated with the use of these compounds (Yoshida et al., 2015).

Analytical Detection : Research has focused on developing methods for detecting these substances in biological samples, which is crucial for understanding their pharmacokinetics and toxicological profiles (Poklis et al., 2014).

Cardiotoxicity Studies : Investigations into the cardiotoxic effects of similar compounds, like 25D-NBOMe and 25C-NBOMe, provide insights into the potential cardiovascular risks associated with the use of such substances (Yoon et al., 2019).

Metabolism and Elimination : Understanding the metabolism of these compounds, like 25B-NBOMe, in human hepatocytes, can inform their pharmacological effects and potential risks (Kim et al., 2019).

properties

IUPAC Name |

N-[(3-bromo-4-methoxyphenyl)methyl]-2-(4-chlorophenyl)ethanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClNO.BrH/c1-20-16-7-4-13(10-15(16)17)11-19-9-8-12-2-5-14(18)6-3-12;/h2-7,10,19H,8-9,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEKWVVUNXLNJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)Cl)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Br2ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate](/img/structure/B6351851.png)

![[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate; 95%](/img/structure/B6351867.png)

amine hydrobromide; 95%](/img/structure/B6351887.png)

![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)

![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95%](/img/structure/B6351900.png)

![N-[(4-Methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6351914.png)

![N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide; 95%](/img/structure/B6351918.png)